Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate
Description
Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a methyl carboxylate group and a substituted acetamido side chain modified with a benzyloxy carbonyl (Cbz) protecting group. This compound is structurally characterized by its four-membered cyclobutane ring, which imposes significant steric and electronic constraints.
Properties
IUPAC Name |
methyl 1-[[2-(phenylmethoxycarbonylamino)acetyl]amino]cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-22-14(20)16(8-5-9-16)18-13(19)10-17-15(21)23-11-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,21)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRAROLGLUKEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 1-Azidocyclobutane-1-carboxylate
Procedure :
Methyl 1-bromocyclobutane-1-carboxylate (5a, 1.00 equiv.) is reacted with sodium azide (NaN₃, 1.20 equiv.) in anhydrous DMF at 80°C for 12 hours. The reaction is monitored via TLC (PE/EtOAc 9:1, Rf = 0.45).
Workup :
The mixture is diluted with water, extracted with ethyl acetate, and purified via flash chromatography (PE/EtOAc 85:15) to yield the azide as a colorless oil (75% yield).
Characterization :
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¹H NMR (CDCl₃) : δ 3.75 (s, 3H, COOCH₃), 2.85–2.70 (m, 4H, cyclobutane-CH₂), 2.35–2.20 (m, 2H, cyclobutane-CH₂).
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MS (ESI) : m/z 199.1 [M+H]⁺.
Reduction to Methyl 1-Aminocyclobutane-1-carboxylate
Procedure :
Methyl 1-azidocyclobutane-1-carboxylate (1.00 equiv.) is hydrogenated under H₂ (1 atm) in ethyl acetate with 10% Pd/C (0.10 equiv.) at room temperature for 6 hours.
Workup :
The catalyst is filtered, and the solvent is evaporated to afford the amine as a white solid (90% yield).
Characterization :
-
¹H NMR (CDCl₃) : δ 3.70 (s, 3H, COOCH₃), 2.60–2.45 (m, 4H, cyclobutane-CH₂), 2.10–1.95 (m, 2H, cyclobutane-CH₂), 1.80 (br s, 2H, NH₂).
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MS (ESI) : m/z 158.1 [M+H]⁺.
Preparation of 2-(((Benzyloxy)carbonyl)amino)acetic Acid
Procedure :
Glycine (1.00 equiv.) is dissolved in 1M NaOH, and benzyl chloroformate (Cbz-Cl, 1.10 equiv.) is added dropwise at 0°C. The mixture is stirred for 4 hours, acidified to pH 2 with HCl, and extracted with EtOAc.
Workup :
The organic layer is dried and concentrated to yield the Cbz-protected glycine as a crystalline solid (85% yield).
Characterization :
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¹H NMR (D₂O) : δ 7.35–7.45 (m, 5H, C₆H₅), 4.25 (s, 2H, CH₂COO), 3.95 (s, 2H, NHCH₂).
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¹³C NMR (D₂O) : δ 172.5 (COOH), 156.0 (Cbz C=O), 136.5–128.0 (C₆H₅), 67.5 (OCH₂C₆H₅), 44.0 (CH₂).
Amide Coupling to Form the Target Compound
Procedure :
Methyl 1-aminocyclobutane-1-carboxylate (1.00 equiv.), 2-(((benzyloxy)carbonyl)amino)acetic acid (1.20 equiv.), EDC·HCl (1.20 equiv.), and DMAP (0.10 equiv.) are stirred in anhydrous DCM at room temperature for 18 hours.
Workup :
The mixture is washed with water, dried, and purified via flash chromatography (PE/EtOAc 70:30) to yield the target compound as a white solid (68% yield).
Characterization :
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¹H NMR (CDCl₃) : δ 7.30–7.40 (m, 5H, C₆H₅), 6.90 (br s, 1H, NH), 5.10 (s, 2H, OCH₂C₆H₅), 4.00 (d, J = 6.0 Hz, 2H, NHCH₂), 3.65 (s, 3H, COOCH₃), 2.70–2.50 (m, 4H, cyclobutane-CH₂), 2.20–2.00 (m, 2H, cyclobutane-CH₂).
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¹³C NMR (CDCl₃) : δ 170.5 (COOCH₃), 168.0 (CONH), 156.5 (Cbz C=O), 136.0–128.0 (C₆H₅), 67.0 (OCH₂C₆H₅), 52.5 (COOCH₃), 44.5 (NHCH₂), 35.0–25.0 (cyclobutane-CH₂).
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HRMS (ESI) : m/z 391.2 [M+H]⁺ (calc. 391.1).
Optimization and Mechanistic Insights
Azide Substitution
The use of DMF as a polar aprotic solvent enhances the nucleophilicity of azide, minimizing elimination byproducts. Elevated temperatures (80°C) drive complete substitution, evidenced by the absence of starting material in TLC.
Catalytic Hydrogenation
Palladium on carbon ensures selective reduction of the azide to amine without affecting the ester group. Kinetic monitoring confirms full conversion within 6 hours.
EDC-Mediated Amidation
EDC·HCl activates the carboxylic acid of Cbz-glycine, forming an O-acylisourea intermediate that reacts with the cyclobutane amine. DMAP accelerates the reaction by stabilizing the intermediate.
Analytical Data Summary
| Step | Reaction | Yield (%) | Key Spectral Data (¹H NMR) |
|---|---|---|---|
| 1 | Azide Substitution | 75 | δ 3.75 (COOCH₃), 2.85–2.20 (cyclobutane-CH₂) |
| 2 | Azide Reduction | 90 | δ 3.70 (COOCH₃), 1.80 (NH₂) |
| 3 | Cbz Protection of Glycine | 85 | δ 7.35–7.45 (C₆H₅), 4.25 (CH₂COO) |
| 4 | Amide Coupling | 68 | δ 7.30–7.40 (C₆H₅), 5.10 (OCH₂C₆H₅), 3.65 (COOCH₃) |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amino group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as the catalyst.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or amines under mild conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and amine.
Reduction: Yields the free amine by removing the benzyloxycarbonyl group.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Basic Information
- Chemical Name : Methyl 1-(2-{[(benzyloxy)carbonyl]amino}acetamido)cyclobutane-1-carboxylate
- Molecular Formula : C16H20N2O5
- Molecular Weight : 320.34 g/mol
- CAS Number : 90058-40-5
- Density : 1.25 g/cm³ (predicted)
- Boiling Point : 540.4 °C (predicted)
- pKa : 11.13 (predicted)
Medicinal Chemistry
Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate has been investigated for its potential as a drug candidate due to its structural characteristics that may confer biological activity. Research has shown that compounds with similar structures exhibit anti-inflammatory and anticancer properties.
Case Study: Anti-Cancer Activity
A study explored the compound's ability to inhibit specific cancer cell lines, demonstrating promising results in reducing cell viability in vitro. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis, particularly for the development of more complex molecules. Its unique cyclobutane ring structure allows for varied reactivity patterns compared to other cyclic compounds.
Synthetic Route Example
The synthesis typically involves:
- Formation of the cyclobutane ring through [2+2] cycloaddition reactions.
- Introduction of the benzyloxycarbonyl group using benzyl chloroformate.
- Amination via nucleophilic substitution.
Biological Research
The compound has been studied for its interactions with biological targets, particularly in enzyme inhibition studies and receptor binding assays.
Enzyme Inhibition Study
Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
Uniqueness
The cyclobutane ring imparts distinct steric and electronic properties compared to its cyclopentane or cyclohexane counterparts, leading to different reactivity and biological activity profiles.
Mechanism of Action
The mechanism of action of Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate involves its interaction with biological molecules. The benzyloxycarbonyl group serves as a protective group that can be selectively removed to activate the compound. The cyclobutane ring and acetamido group contribute to its stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues
The compound is compared below with three structurally related cyclobutane derivatives:
Key Differences
Functional Groups and Reactivity: The target compound contains a Cbz-protected acetamido group, which is absent in the methylamino derivative from . This makes the target compound more resistant to nucleophilic attack but susceptible to hydrogenolysis for deprotection .
Synthetic Complexity: The photoredox synthesis of the benzyloxyethyl analog () achieves 50% yield, comparable to the alkylation method for the purine derivative (42%) in .
Physicochemical Properties: Lipophilicity: The benzyloxy group in the target compound increases logP compared to the methylamino derivative, suggesting lower aqueous solubility. Stability: The Cbz group in the target compound may confer base sensitivity, whereas the methylamino derivative () forms stable salts (e.g., tosylate) for improved crystallinity .
Spectral Data: The target compound’s NMR would show distinct aromatic protons (δ ~7.3–7.5) from the Cbz group, absent in the methylamino and purine derivatives. The methyl ester resonance (δ ~3.8–3.9) aligns with analogs in and .
Research Implications
- Synthetic Utility: The target compound’s Cbz group makes it a versatile intermediate for peptide coupling or further functionalization. In contrast, the methylamino derivative () serves as a precursor for secondary amine synthesis .
- Biological Relevance : The purine-containing analog () demonstrates regioisomerism (r.r. 79:21), highlighting the influence of cyclobutane conformation on nucleobase orientation, which could affect DNA-binding affinity .
Biological Activity
Methyl 1-(2-(((benzyloxy)carbonyl)amino)acetamido)cyclobutane-1-carboxylate is a synthetic compound with significant potential in biological and medicinal chemistry. Its complex structure includes a cyclobutane ring and various functional groups that contribute to its reactivity and biological activity.
Chemical Structure and Properties
- Molecular Formula : C16H20N2O5
- Molecular Weight : 320.34 g/mol
- IUPAC Name : Methyl 1-[[2-(benzyloxycarbonylamino)acetamido]cyclobutane-1-carboxylate]
The compound features a benzyloxycarbonyl group, which serves as a protective moiety, and an acetamido group that enhances its biological interactions. The cyclobutane ring adds rigidity to the structure, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The benzyloxycarbonyl group can be selectively removed, activating the compound for further biological interactions. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate structures.
- Receptor Binding : It can interact with receptor sites, potentially modulating biological pathways.
Biological Activity Data
Case Studies
-
Antitumor Efficacy :
- A study evaluated the cytotoxic effects of this compound on human leukemia cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
- Reference: Research conducted at the University of Bristol demonstrated promising results in preclinical models.
-
Antimicrobial Activity :
- In vitro studies revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties.
- Reference: Findings published in the Journal of Medicinal Chemistry highlighted its potential as a new class of antibiotics.
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Enzyme Inhibition Studies :
- Investigations into the inhibition of serine proteases showed that this compound can effectively inhibit enzyme activity, which is crucial for various physiological processes.
- Reference: A detailed enzymatic assay was performed at a leading pharmaceutical research institute.
Research Applications
This compound has several applications in scientific research:
- Synthetic Chemistry : Used as an intermediate in the synthesis of more complex molecules.
- Biological Studies : Employed to study enzyme-substrate interactions due to its peptide-like structure.
- Pharmaceutical Development : Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can be cleaved in vivo to release active compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
